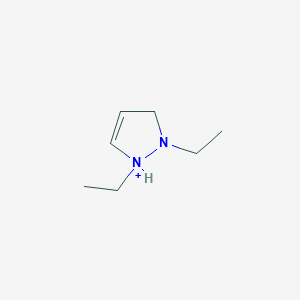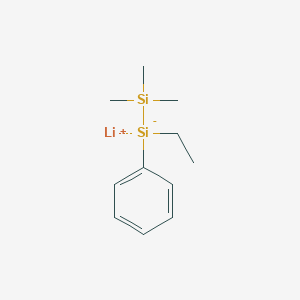
Lithium;ethyl-phenyl-trimethylsilylsilanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;ethyl-phenyl-trimethylsilylsilanide is an organosilicon compound that features a lithium atom bonded to an ethyl group, a phenyl group, and a trimethylsilyl group. This compound is known for its unique structural properties and reactivity, making it a valuable reagent in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;ethyl-phenyl-trimethylsilylsilanide typically involves the reaction of ethyl-phenyl-trimethylsilylsilane with a lithium reagent. One common method is the reaction of ethyl-phenyl-trimethylsilylsilane with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure consistent product quality. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium;ethyl-phenyl-trimethylsilylsilanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, oxygen, and various electrophiles. Typical reaction conditions involve the use of anhydrous solvents, low temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield silanols or siloxanes, while substitution reactions can produce a wide range of organosilicon compounds .
Scientific Research Applications
Lithium;ethyl-phenyl-trimethylsilylsilanide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-silicon bonds and as a precursor for other organosilicon compounds.
Biology: The compound’s unique reactivity makes it useful in the development of new biomolecules and materials for biological applications.
Medicine: Research is ongoing into the potential use of organosilicon compounds in drug development and delivery systems.
Industry: This compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of lithium;ethyl-phenyl-trimethylsilylsilanide involves its ability to act as a nucleophile or a reducing agent in various chemical reactions. The lithium atom in the compound can coordinate with electrophiles, facilitating the formation of new bonds and the transformation of substrates. The compound’s reactivity is influenced by the electronic and steric effects of the ethyl, phenyl, and trimethylsilyl groups .
Comparison with Similar Compounds
Similar Compounds
Phenyldimethylsilyllithium: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Ethyltrimethylsilyllithium: Lacks the phenyl group, resulting in different chemical properties and uses.
Trimethylsilyllithium: A simpler compound with only the trimethylsilyl group, used in different types of reactions.
Uniqueness
Lithium;ethyl-phenyl-trimethylsilylsilanide is unique due to the combination of its substituents, which provide a balance of electronic and steric effects that enhance its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in both research and industrial applications.
Properties
CAS No. |
823207-39-2 |
|---|---|
Molecular Formula |
C11H19LiSi2 |
Molecular Weight |
214.4 g/mol |
IUPAC Name |
lithium;ethyl-phenyl-trimethylsilylsilanide |
InChI |
InChI=1S/C11H19Si2.Li/c1-5-12(13(2,3)4)11-9-7-6-8-10-11;/h6-10H,5H2,1-4H3;/q-1;+1 |
InChI Key |
HNTCCTMQLUELEO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC[Si-](C1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


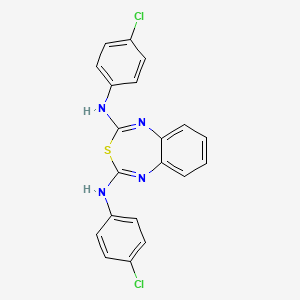
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
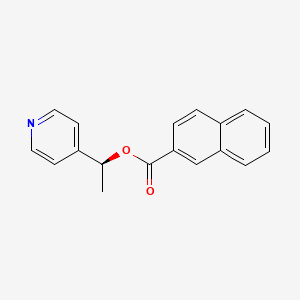
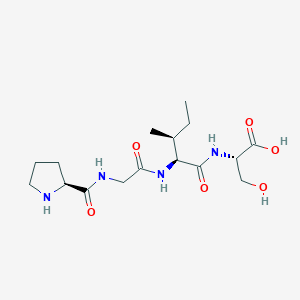
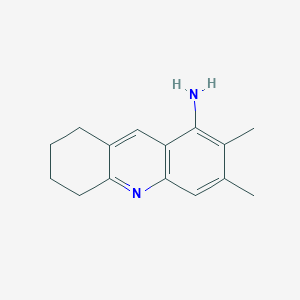
![Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester](/img/structure/B14226666.png)
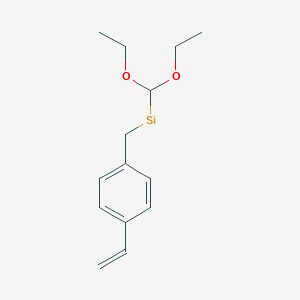
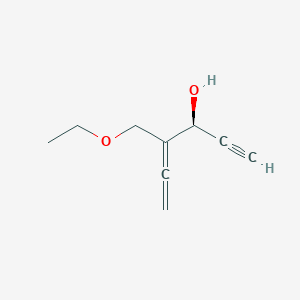
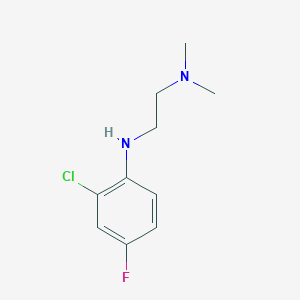
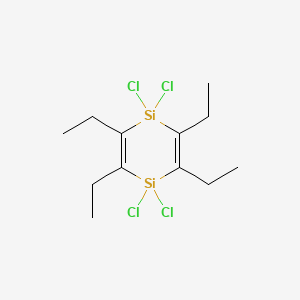
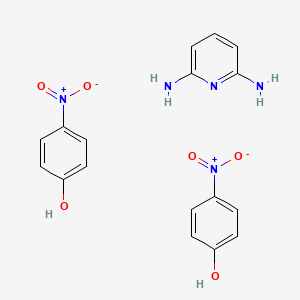
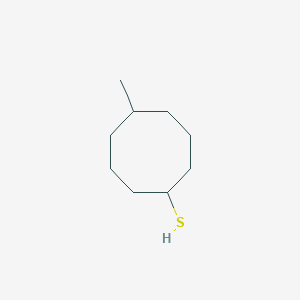
![7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14226695.png)
